molecular formula C15H19NO3S B6964879 N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide

N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide

Cat. No.: B6964879
M. Wt: 293.4 g/mol
InChI Key: NHJAULHSABATAP-UHFFFAOYSA-N
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Description

N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide is an organic compound characterized by its furan ring, sulfonamide group, and multiple methyl substitutions

Properties

IUPAC Name

N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-11-6-5-7-14(8-11)10-16(4)20(17,18)15-9-12(2)19-13(15)3/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJAULHSABATAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C)S(=O)(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the furan derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Methylation: Methyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The furan ring and methyl groups contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-phenylfuran-3-sulfonamide: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.

    2,5-dimethylfuran-3-sulfonamide: Similar structure but without the N-[(3-methylphenyl)methyl] substitution, leading to variations in biological activity.

Uniqueness

N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and development.

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